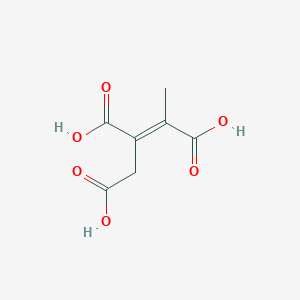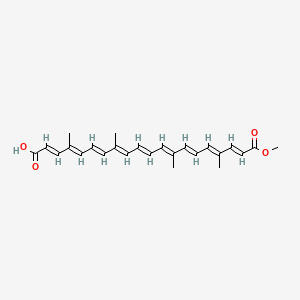
beta-Bixin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bixin is a naturally occurring apocarotenoid found in the seeds of the annatto tree (Bixa orellana). It is primarily used as a natural colorant, imparting a reddish-orange hue to various food products. Bixin is known for its antioxidant properties and has been studied for its potential health benefits .
Scientific Research Applications
Bixin has a wide range of scientific research applications, including:
Chemistry: Used as a natural dye and in the development of new materials.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects on conditions such as lung inflammation and cardiovascular diseases
Industry: Used in the food and cosmetics industries as a natural colorant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bixin can be extracted from annatto seeds using various methods, including vegetable oil extraction, dilute aqueous potassium or sodium hydroxide extraction, and solvent extraction . The extraction process typically involves successive washing with organic solvents such as hexane and methanol, followed by ethyl acetate and dichloromethane to remove impurities and enhance purity .
Industrial Production Methods
In industrial settings, bixin is often purified from annatto seeds and then processed into various forms, including powders and solutions. The purification process may involve crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Bixin undergoes several types of chemical reactions, including:
Oxidation: Bixin can be oxidized to form norbixin, a water-soluble derivative.
Isomerization: Bixin can isomerize into trans-bixin (β-bixin), which is more stable.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and various oxidizing agents.
Isomerization: This reaction can occur under light and heat exposure.
Major Products Formed
Norbixin: Formed through oxidation.
Trans-bixin: Formed through isomerization.
Comparison with Similar Compounds
Bixin is often compared to other carotenoids, such as:
Beta-carotene: Like bixin, beta-carotene is a precursor to vitamin A and has antioxidant properties.
Lycopene: Another carotenoid with strong antioxidant properties, commonly found in tomatoes.
Astaxanthin: Known for its potent antioxidant effects, often used in dietary supplements.
Bixin’s uniqueness lies in its dual solubility properties (soluble in fats and alcohols but insoluble in water) and its ability to isomerize into a more stable form .
Properties
| 39937-23-0 | |
Molecular Formula |
C25H30O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid |
InChI |
InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17+,20-10+,21-11+,22-14+,23-15+ |
InChI Key |
RAFGELQLHMBRHD-IFNPSABLSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
melting_point |
204 - 206 °C |
| 6983-79-5 39937-23-0 |
|
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant |
synonyms |
bixin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


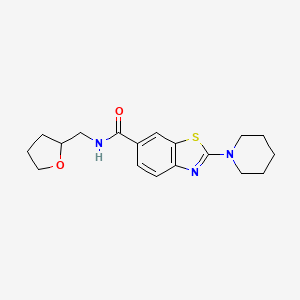

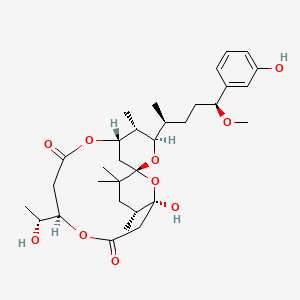



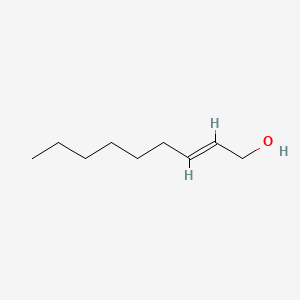
![2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid](/img/structure/B1238341.png)
![[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B1238342.png)
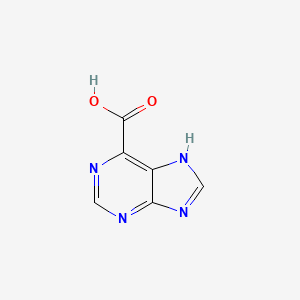
![(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide](/img/structure/B1238347.png)
![methyl 3,4',9',10-tetrahydroxy-3'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1238348.png)

